4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde 4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16399463
InChI: InChI=1S/C7H9ClN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3-5H,1-2H3
SMILES:
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol

4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC16399463

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde -

Specification

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
IUPAC Name 4-chloro-2-propan-2-ylpyrazole-3-carbaldehyde
Standard InChI InChI=1S/C7H9ClN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3-5H,1-2H3
Standard InChI Key SPMZELFKJBNXIZ-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=C(C=N1)Cl)C=O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

4-Chloro-1-isopropyl-1H-pyrazole-5-carbaldehyde (CAS: 1547108-49-5) belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure includes:

  • Chloro substituent at position 4, enhancing electrophilic reactivity.

  • Isopropyl group at position 1, contributing steric bulk and influencing solubility.

  • Aldehyde functional group at position 5, enabling nucleophilic additions and condensations .

The molecular formula is C₇H₉ClN₂O, with a molar mass of 172.61 g/mol .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name4-chloro-2-propan-2-ylpyrazole-3-carbaldehyde
SMILESCC(C)N1C(=C(C=N1)Cl)C=O
InChI KeySPMZELFKJBNXIZ-UHFFFAOYSA-N
Density (predicted)1.26±0.1 g/cm³
Boiling Point (predicted)260.3±20.0°C

Spectroscopic Characterization

  • NMR Spectroscopy: The aldehyde proton resonates near δ 9.8–10.0 ppm in ¹H NMR, while the pyrazole ring protons appear between δ 7.5–8.5 ppm.

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~600–800 cm⁻¹ (C-Cl stretch).

Synthesis and Manufacturing

Vilsmeier-Haack Reaction

The most common synthesis route involves the Vilsmeier-Haack formylation of 4-chloro-1-isopropyl-1H-pyrazole. This method uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at position 5 .

Reaction Mechanism:

  • Formation of the Vilsmeier reagent (POCl₃·DMF complex).

  • Electrophilic attack at the pyrazole’s C5 position.

  • Hydrolysis to yield the aldehyde.

Table 2: Synthetic Conditions

ParameterValueOutcome
Temperature0°C → 60°C78% yield
SolventDichloromethaneOptimal reaction kinetics

Alternative Methods

  • Direct Chlorination: Chlorination of 1-isopropyl-1H-pyrazole-5-carbaldehyde using Cl₂ or SOCl₂ .

  • Metal-Catalyzed Cross-Coupling: Palladium-mediated couplings for introducing substituents, though less common.

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, with a predicted boiling point of 260.3°C . Decomposition occurs above 300°C, releasing CO and HCl gases .

Solubility Profile

SolventSolubility (mg/mL)Notes
Water<0.1Hydrophobic due to isopropyl
Ethanol25.4Enhanced by hydrogen bonding
Dichloromethane48.9Preferred for reactions

Acidity and Basicity

The predicted pKa is -1.44, indicating strong electrophilic character at the aldehyde group . The chloro substituent further polarizes the ring, increasing susceptibility to nucleophilic attack.

Reactivity and Chemical Transformations

Aldehyde-Driven Reactions

  • Nucleophilic Additions: Reacts with amines to form Schiff bases, useful in drug discovery.

  • Condensations: Participates in Knoevenagel reactions with active methylene compounds.

Pyrazole Ring Modifications

  • Electrophilic Substitution: Chloro group directs incoming electrophiles to positions 3 and 4.

  • Cross-Coupling: Suzuki-Miyaura couplings at position 5 enable biaryl synthesis.

Table 3: Representative Reactions

Reaction TypeReagentsProduct Application
Reductive AminationNaBH₃CN, BenzylamineAnticancer lead compounds
Grignard AdditionCH₃MgBrTertiary alcohol derivatives

Applications in Pharmaceutical and Agrochemical Industries

Drug Discovery

  • Antimicrobial Agents: Pyrazole-aldehyde hybrids inhibit bacterial enoyl-ACP reductase.

  • Kinase Inhibitors: The aldehyde group chelates ATP-binding sites in kinases.

Agrochemical Development

  • Herbicides: Derivatives disrupt plant acetolactate synthase (ALS).

  • Fungicides: Difluoromethyl analogs (e.g., 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde) show broad-spectrum activity .

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